molecular formula C51H62N12O18P2 B12367313 TAMRA-isoADPr

TAMRA-isoADPr

Cat. No.: B12367313
M. Wt: 1193.1 g/mol
InChI Key: BJEULYIRFHTOMR-UHCCLACZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TAMRA-isoADPr is a fluorescently tagged iso-ADP-ribose tracer compound. It is known for its high affinity for the RNF146 WWE domain, with a dissociation constant (Kd) of 45.2 nM . This compound is primarily used in scientific research to study protein interactions and to develop inhibitors for specific protein domains.

Preparation Methods

The synthesis of TAMRA-isoADPr involves the conjugation of iso-ADP-ribose with a fluorescent tag, TAMRA (tetramethylrhodamine). The synthetic route typically includes the following steps:

Chemical Reactions Analysis

TAMRA-isoADPr undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

TAMRA-isoADPr exerts its effects by binding to the RNF146 WWE domain with high affinity. This binding is facilitated by the specific interaction between the iso-ADP-ribose moiety and the WWE domain. The fluorescent tag, TAMRA, allows for the visualization and quantification of these interactions using fluorescence-based techniques .

Comparison with Similar Compounds

TAMRA-isoADPr is unique due to its high affinity for the RNF146 WWE domain and its fluorescent properties. Similar compounds include:

These similar compounds are used in various assays depending on the specific requirements of the research, such as the need for fluorescence or the specific protein domain being studied.

Properties

Molecular Formula

C51H62N12O18P2

Molecular Weight

1193.1 g/mol

IUPAC Name

[(2S,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-[4-[3-[6-[[3',6'-bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl]amino]hexylamino]-3-oxopropyl]triazol-1-yl]-4-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]oxyoxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C51H62N12O18P2/c1-60(2)29-11-14-33-35(20-29)77-36-21-30(61(3)4)12-15-34(36)51(33)32-13-9-27(19-31(32)49(68)81-51)47(67)54-18-8-6-5-7-17-53-39(64)16-10-28-22-63(59-58-28)41-37(23-75-82(69,70)71)78-48(62-26-57-40-45(52)55-25-56-46(40)62)44(41)80-50-43(66)42(65)38(79-50)24-76-83(72,73)74/h9,11-15,19-22,25-26,37-38,41-44,48,50,65-66H,5-8,10,16-18,23-24H2,1-4H3,(H,53,64)(H,54,67)(H2,52,55,56)(H2,69,70,71)(H2,72,73,74)/t37-,38-,41-,42-,43-,44-,48-,50-/m1/s1

InChI Key

BJEULYIRFHTOMR-UHCCLACZSA-N

Isomeric SMILES

CN(C)C1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)C(=O)NCCCCCCNC(=O)CCC5=CN(N=N5)[C@@H]6[C@H](O[C@H]([C@@H]6O[C@@H]7[C@@H]([C@@H]([C@H](O7)COP(=O)(O)O)O)O)N8C=NC9=C(N=CN=C98)N)COP(=O)(O)O)C(=O)O3)C1=C(O2)C=C(C=C1)N(C)C

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)C(=O)NCCCCCCNC(=O)CCC5=CN(N=N5)C6C(OC(C6OC7C(C(C(O7)COP(=O)(O)O)O)O)N8C=NC9=C(N=CN=C98)N)COP(=O)(O)O)C(=O)O3)C1=C(O2)C=C(C=C1)N(C)C

Origin of Product

United States

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